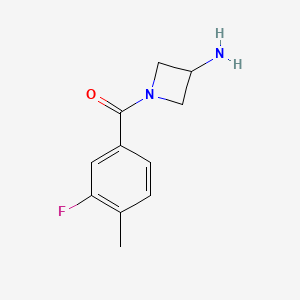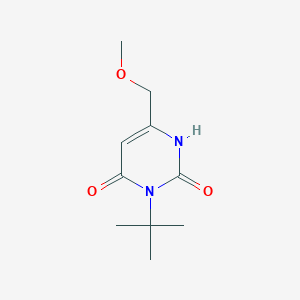
3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 3-Tert-butyl-6-Methyl-2,4-dione, is an organic compound that has attracted considerable attention in recent years due to its potential applications in various fields of science and technology. This compound has been studied extensively in the fields of organic synthesis, catalysis, and drug discovery, and has been found to possess a variety of interesting properties.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
- Research on tetrahydropyrimidine derivatives highlights the significance of the compound's structural features, such as the nearly planar configuration of the pyrimidine rings and the orientation of substituent groups, which play a crucial role in the formation of hydrogen-bonded dimers and chains in the crystalline state. Such structural insights are essential for understanding the compound's reactivity and potential applications in material science and drug design (El‐Brollosy et al., 2012).
Synthesis and Chemical Reactions
- Studies on the synthesis of polysubstituted 1,2,3,4-tetrahydropyridine derivatives, including those involving tert-butyl alcohol, have shown the potential for high-yield synthesis of complex organic molecules. This research underlines the adaptability of tetrahydropyrimidine structures for synthesizing diverse organic compounds, which could have implications in pharmaceuticals and materials science (Ishmiyarov et al., 2015).
Advanced Organic Synthesis Techniques
- The exploration of advanced synthesis techniques for tetrahydropyrimidine derivatives, including cascade synthesis approaches and the study of their chemical properties, suggests these compounds' versatility in organic synthesis. Such research paves the way for developing new methodologies in organic chemistry, potentially leading to novel compounds with unique properties (Kravchenko et al., 2014).
Potential Applications in Drug Design
- The structural and functional versatility of tetrahydropyrimidine derivatives, demonstrated through various synthesis and characterization studies, indicates their potential utility in drug design and development. By understanding the molecular structure and reactivity of these compounds, researchers can explore their use as scaffolds for developing new pharmaceutical agents (Gasser et al., 2006).
Eigenschaften
IUPAC Name |
3-tert-butyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)12-8(13)5-7(6-15-4)11-9(12)14/h5H,6H2,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPBUABTHREIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)
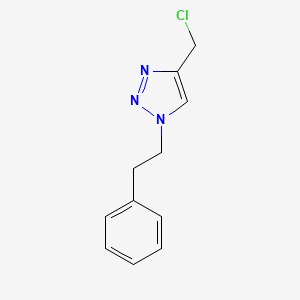
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)

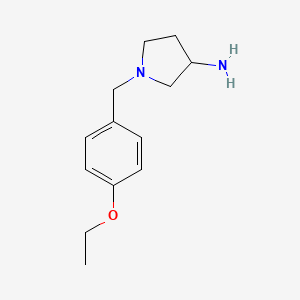
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491620.png)
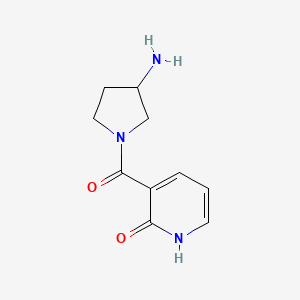
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1491624.png)
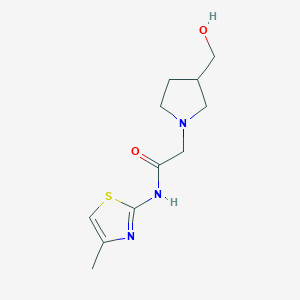
![2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B1491627.png)

![4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1491629.png)
